1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone
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Overview
Description
1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone typically involves the formation of the thiazole ring followed by the introduction of the benzyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
1-(3-Benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
670261-50-4 |
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Molecular Formula |
C13H13NOS2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C13H13NOS2/c1-9-12(10(2)15)17-13(16)14(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
WWVDQERBYDRWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CC=CC=C2)C(=O)C |
solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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